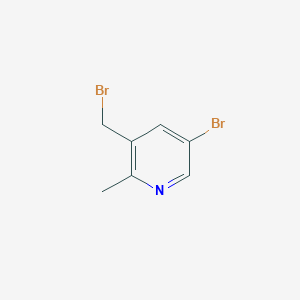
5-Bromo-3-(bromomethyl)-2-methylpyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Bromo-3-(bromomethyl)-2-methylpyridine is an organic compound belonging to the pyridine family It is characterized by the presence of two bromine atoms attached to the pyridine ring, specifically at the 5 and 3 positions, with a methyl group at the 2 position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-3-(bromomethyl)-2-methylpyridine typically involves the bromination of 2-methylpyridine derivatives. One common method includes the bromination of 2-methyl-5-pyridinemethanol using bromine in the presence of a suitable solvent such as acetic acid. The reaction is carried out under controlled temperature conditions to ensure selective bromination at the desired positions .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using automated reactors. The use of continuous flow reactors can enhance the efficiency and yield of the compound. Additionally, the purification of the final product is achieved through crystallization or distillation techniques to obtain high-purity this compound .
Analyse Des Réactions Chimiques
Types of Reactions
5-Bromo-3-(bromomethyl)-2-methylpyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atoms can be replaced by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation: The methyl group at the 2 position can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: The compound can be reduced to form 5-bromo-3-methyl-2-methylpyridine.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic media.
Major Products Formed
Nucleophilic Substitution: Formation of substituted pyridine derivatives.
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of reduced pyridine derivatives.
Applications De Recherche Scientifique
5-Bromo-3-(bromomethyl)-2-methylpyridine has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Medicinal Chemistry: Investigated for its potential as a building block in the development of pharmaceutical agents.
Material Science: Utilized in the preparation of functional materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 5-Bromo-3-(bromomethyl)-2-methylpyridine involves its reactivity towards nucleophiles and electrophiles. The bromine atoms act as leaving groups, facilitating nucleophilic substitution reactions. The compound’s methyl group can undergo oxidation or reduction, leading to the formation of various derivatives. These reactions are mediated by the electronic properties of the pyridine ring, which influence the reactivity and stability of the compound .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Bromo-2-methylpyridine: Lacks the additional bromomethyl group, resulting in different reactivity and applications.
5-Bromo-2-methylpyridine: Similar structure but without the bromomethyl group, leading to variations in chemical behavior.
2,3-Dibromopyridine:
Uniqueness
5-Bromo-3-(bromomethyl)-2-methylpyridine is unique due to the presence of both bromine and bromomethyl groups, which provide distinct reactivity patterns. This compound’s ability to undergo multiple types of chemical reactions makes it a versatile intermediate in organic synthesis and medicinal chemistry .
Propriétés
Formule moléculaire |
C7H7Br2N |
|---|---|
Poids moléculaire |
264.94 g/mol |
Nom IUPAC |
5-bromo-3-(bromomethyl)-2-methylpyridine |
InChI |
InChI=1S/C7H7Br2N/c1-5-6(3-8)2-7(9)4-10-5/h2,4H,3H2,1H3 |
Clé InChI |
SSXOEIAFLSUGDY-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=C(C=N1)Br)CBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Bromo-3-cyclopropyl-5,7-dimethyl-7,8-dihydroimidazo[1,5-a]pyrazin-6(5H)-one](/img/structure/B12991594.png)



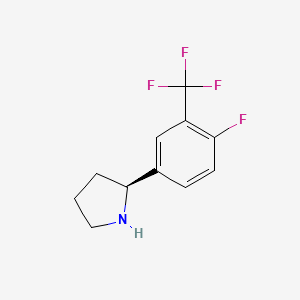
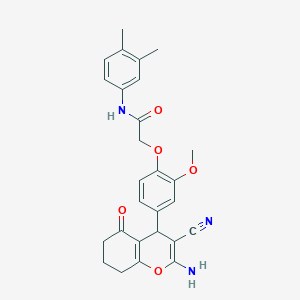
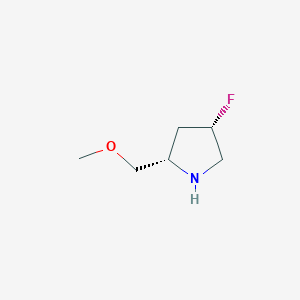

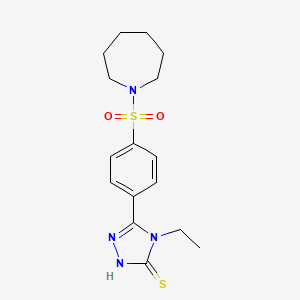

![Benzyl 4-(methylamino)-2-azaspiro[4.4]nonane-2-carboxylate](/img/structure/B12991650.png)
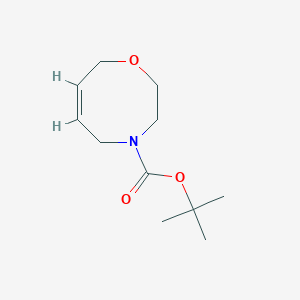
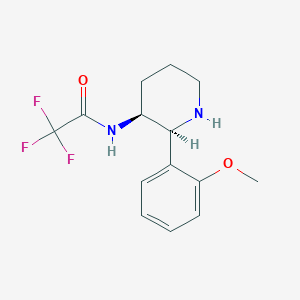
![N-(3-((2-((6-Methoxybenzo[d]thiazol-2-yl)amino)-2-oxoethyl)amino)-3-oxo-1-phenylpropyl)benzamide](/img/structure/B12991667.png)
